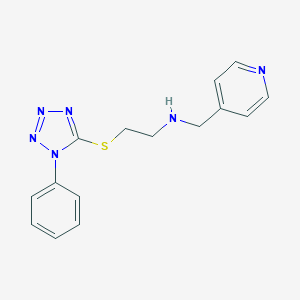
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine typically involves the formation of the tetrazole ring followed by the introduction of the sulfanyl and pyridinylmethyl groups. One common method involves the reaction of phenylhydrazine with sodium azide to form the tetrazole ring, which is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves the reaction with pyridin-4-ylmethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxybenzyl)ethanamine
- 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trimethoxybenzyl)ethanamine
Uniqueness
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine is unique due to the presence of the pyridine moiety, which can enhance its binding affinity to certain biological targets. Additionally, the combination of the tetrazole and sulfanyl groups provides a versatile scaffold for further chemical modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H16N6S |
|---|---|
Molekulargewicht |
312.4g/mol |
IUPAC-Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N6S/c1-2-4-14(5-3-1)21-15(18-19-20-21)22-11-10-17-12-13-6-8-16-9-7-13/h1-9,17H,10-12H2 |
InChI-Schlüssel |
OZPDWJLHBQQDHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















